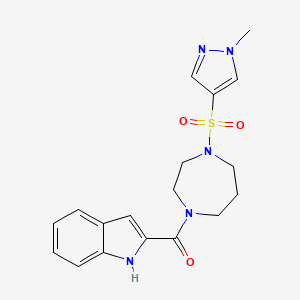

![molecular formula C25H24N2O4S B2430204 (3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892302-45-3](/img/structure/B2430204.png)

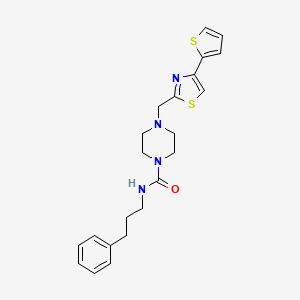

(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

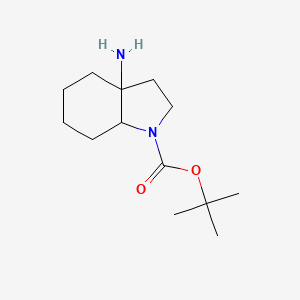

The compound is a derivative of benzothiazinone, which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring. The presence of methoxy and methyl groups, as well as an amino group, suggest that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzene ring and the thiazinone ring, which could result in interesting optical and electronic properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups like the carbonyl group and the amino group could make this compound somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base were explored. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are identified as potential Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Benzothiazine Derivatives

- Research on benzothiazine derivatives reveals their formation through the interaction of 2-aminobenzylamine with sulfamide, leading to various mono- and dialkyl derivatives. These studies contribute to understanding the chemical properties and synthesis pathways of benzothiazine-based compounds (Knollmüller, 1971).

Electronic and Optical Properties

- Investigation into the intervalence charge-transfer (IVCT) bands of mono- and dications of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges highlights their potential for electronic applications. These studies help in understanding the electronic coupling and charge-transfer mechanisms in mixed-valence compounds (Barlow et al., 2005).

Synthesis Techniques

- Efficient synthesis techniques for benzothiazine and acrylamide compounds have been developed, showcasing methods for creating a variety of derivatives through Knoevenagel condensation and other reactions. These compounds have potential applications in material science and medicinal chemistry (Alves de Souza et al., 2010).

Novel Synthesis Pathways

- Studies on stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones illustrate innovative pathways for synthesizing quinazoline and benzothiazine derivatives, which could have applications in pharmaceuticals and organic electronics (Bates & Li, 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3E)-3-[(2-methoxy-5-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S/c1-17-8-11-19(12-9-17)16-27-22-7-5-4-6-20(22)25(28)24(32(27,29)30)15-26-21-14-18(2)10-13-23(21)31-3/h4-15,26H,16H2,1-3H3/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJOPPRPLXZFSH-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)C)OC)S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)C)OC)/S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)

![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)

![N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(4-BROMOPHENYL)-8-METHYL-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2430143.png)

![3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2430144.png)